Inulobiose Exhibits Quantifiably Distinct α-Glycosidase and α-Amylase Inhibition Profiles Compared to Other Oligosaccharides
Inulobiose demonstrates specific inhibitory activity against α-glycosidase (α-glucosidase) and α-amylase with IC50 values of 1.87 mg/mL and 40.72 mg/mL, respectively [1]. This inhibitory profile differs significantly from other common oligosaccharides such as sucrose, 1-kestose, and nystose, which lack comparable enzyme inhibition data in the same assays [2]. The α-glucosidase inhibition of inulobiose is particularly relevant for diabetes research, as it may help modulate postprandial blood glucose levels, a property not shared by most fructooligosaccharides .
| Evidence Dimension | α-Glycosidase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.87 mg/mL |
| Comparator Or Baseline | α-Amylase inhibition by Inulobiose: 40.72 mg/mL; Common FOS (1-kestose, nystose): No comparable inhibition data reported |
| Quantified Difference | Inulobiose demonstrates 21.8-fold higher potency for α-glycosidase inhibition compared to its α-amylase inhibition. |
| Conditions | In vitro enzyme inhibition assay; specific conditions not detailed in source. |
Why This Matters
This distinct dual-enzyme inhibition profile positions inulobiose as a specific tool compound for diabetes research, differentiating it from other oligosaccharides used primarily for their prebiotic properties.
- [1] TargetMol. (2025). Inulobiose (TN8319) Product Technical Datasheet. View Source
- [2] PubChem. (2025). Compound Summary for CID 3083571, Inulobiose. National Library of Medicine. View Source
